5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride
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Overview
Description
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride is a complex organic compound with the molecular formula C12H17FN2O5S This compound is known for its unique structure, which includes a pyrrole ring, a sulfonyl fluoride group, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrrole ring and subsequent functionalization. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Fluoride Group: This step often involves the reaction of the pyrrole derivative with sulfonyl fluoride reagents under controlled conditions.
Attachment of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the pyrrole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl fluoride group, converting it to sulfonamide or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, leading to the formation of sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfonamides and thiols.
Substitution: Sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.
Industry: It finds applications in the development of advanced materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This covalent modification can alter the biological activity of the target protein, resulting in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.
5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonate: Features a sulfonate ester group.
Uniqueness
The uniqueness of 5-[1-(Oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its analogs
Properties
IUPAC Name |
5-[1-(oxolan-3-yloxy)propan-2-ylcarbamoyl]-1H-pyrrole-3-sulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O5S/c1-8(6-20-9-2-3-19-7-9)15-12(16)11-4-10(5-14-11)21(13,17)18/h4-5,8-9,14H,2-3,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRUIAQXKMDFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCOC1)NC(=O)C2=CC(=CN2)S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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